molecular formula C24H13Cl2IN2O2 B15012566 2-(3,4-dichlorophenyl)-N-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine

2-(3,4-dichlorophenyl)-N-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine

Cat. No.: B15012566
M. Wt: 559.2 g/mol
InChI Key: XKQHSFTZIBQKMS-UHFFFAOYSA-N
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Description

2-(3,4-dichlorophenyl)-N-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine is a complex organic compound characterized by its unique structure, which includes dichlorophenyl, iodophenyl, furan, and benzoxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4-dichlorophenyl)-N-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine typically involves multi-step organic reactions. The process begins with the preparation of the benzoxazole core, followed by the introduction of the dichlorophenyl and iodophenyl groups. The final step involves the formation of the furan ring and the subsequent condensation to form the complete molecule. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and reproducibility. Techniques such as continuous flow chemistry and automated synthesis could be employed to enhance efficiency and reduce waste.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-dichlorophenyl)-N-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2-(3,4-dichlorophenyl)-N-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine has several scientific research applications:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays.

    Industry: The compound could be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(3,4-dichlorophenyl)-N-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4-dichlorophenyl)-N-{(E)-[5-(4-bromophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine
  • 2-(3,4-dichlorophenyl)-N-{(E)-[5-(4-fluorophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine

Uniqueness

The uniqueness of 2-(3,4-dichlorophenyl)-N-{(E)-[5-(4-iodophenyl)furan-2-yl]methylidene}-1,3-benzoxazol-5-amine lies in its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both dichlorophenyl and iodophenyl groups, along with the furan and benzoxazole moieties, makes it a versatile compound for various applications.

Properties

Molecular Formula

C24H13Cl2IN2O2

Molecular Weight

559.2 g/mol

IUPAC Name

N-[2-(3,4-dichlorophenyl)-1,3-benzoxazol-5-yl]-1-[5-(4-iodophenyl)furan-2-yl]methanimine

InChI

InChI=1S/C24H13Cl2IN2O2/c25-19-8-3-15(11-20(19)26)24-29-21-12-17(6-9-23(21)31-24)28-13-18-7-10-22(30-18)14-1-4-16(27)5-2-14/h1-13H

InChI Key

XKQHSFTZIBQKMS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=CC=C(O2)C=NC3=CC4=C(C=C3)OC(=N4)C5=CC(=C(C=C5)Cl)Cl)I

Origin of Product

United States

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